molecular formula C10H16O B1668591 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)- CAS No. 1253216-40-8

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-

Cat. No. B1668591
CAS RN: 1253216-40-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-AXDSSHIGSA-N
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Description

Carveol, (-)- is a natural unsaturated, monocyclic monoterpenoid alcohol that is a constituent of spearmint essential oil in the form of cis-(−)-carveol. It is a colorless fluid soluble in oils, but insoluble in water and has an odor and flavor that resemble those of spearmint and caraway. Consequently, it is used as a fragrance in cosmetics and as a flavor additive in the food industry.

Scientific Research Applications

1. Isomerization and Molecular Ion Study

A study by Lignac and Tabet (1983) explored the isomerization of 2-cyclohexen-1-ol into methyl-2-cyclopentenol. They focused on the loss of CH3 radical and found that the rate-determining step is the elimination of CH3, which is assisted by H transfer from the enol ion (Lignac & Tabet, 1983).

2. Tricyclic Spiro Compounds Synthesis

Balbolov, Skumov, and Mitkova (2005) demonstrated the synthesis of tricyclic spiro compounds using 2-cyclohexen-1-ol. They conducted cyclization in the presence of orthophosphoric acid leading to the formation of isomeric tricyclic spiro compounds (Balbolov, Skumov, & Mitkova, 2005).

3. Isomerization Over Solid Acids and Bases

Arata and Tanabe (1980) investigated the reaction of cyclohexene oxide over solid acids and bases. They observed the formation of various products, including 2-cyclohexen-1-ol, under specific conditions (Arata & Tanabe, 1980).

4. Electronic Activation in Chemistry

Black, Edwards, and Williams (2005) discussed the activation of 2-cyclohexen-1-ol through aluminium-catalysed transfer hydrogenation, demonstrating its use in conjugate addition and a novel method termed catalytic electronic activation (Black, Edwards, & Williams, 2005).

5. Catalytic Asymmetric Synthesis

Bertozzi, Crotti, Feringa, Macchia, and Pineschi (2001) developed a catalytic asymmetric synthesis method for optically active 4-methyl-2-cyclohexen-1-one and related compounds, emphasizing the enantioselective and regioselective aspects of the synthesis (Bertozzi, Crotti, Feringa, Macchia, & Pineschi, 2001).

properties

CAS RN

1253216-40-8

Product Name

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1

InChI Key

BAVONGHXFVOKBV-AXDSSHIGSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1O)C(=C)C

SMILES

CC1=CCC(CC1O)C(=C)C

Canonical SMILES

CC1=CCC(CC1O)C(=C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carveol, (-)-;  Carveol, L- L-Carveol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-
Reactant of Route 2
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-
Reactant of Route 3
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-
Reactant of Route 4
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-
Reactant of Route 5
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-
Reactant of Route 6
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S)-

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